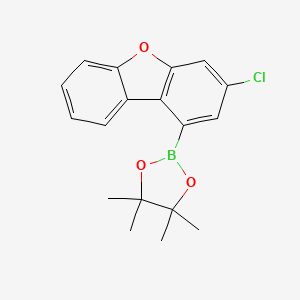
3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a dibenzofuran core substituted with a chloro group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is chlorinated to introduce the chloro group at the desired position.
Borylation: The chlorinated dibenzofuran is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products
Substituted Dibenzofurans: Resulting from substitution reactions.
Biaryl Compounds: Formed through cross-coupling reactions.
Applications De Recherche Scientifique
3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran primarily involves its reactivity in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which, in the presence of a palladium catalyst, forms a boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a nitrile group instead of a dibenzofuran core.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a dibenzofuran core.
Activité Biologique
3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran is a synthetic compound with potential applications in various biological contexts. Its unique structure suggests possible interactions with biological systems that warrant investigation. This article compiles findings from diverse sources to present a comprehensive overview of its biological activity.
The compound's molecular formula is C15H18BClO4, and it has a molecular weight of 308.67 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BClO₄ |
| Molecular Weight | 308.67 g/mol |
| CAS Number | To be determined |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
Cytotoxicity and Safety Profile
An essential aspect of evaluating any new compound is its cytotoxicity. Research into similar compounds indicates that the presence of a dioxaborolane group may enhance safety profiles by reducing toxicity towards mammalian cells. For example, a related compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests that this compound may also exhibit low toxicity.
Case Studies
Case Study 1: Larvicidal Activity
In a comparative study on various benzodioxole derivatives, it was found that certain structural modifications led to varying degrees of larvicidal activity against Aedes aegypti. The study highlighted the importance of functional groups in enhancing biological activity while maintaining safety profiles .
Case Study 2: Antibacterial Efficacy
Another investigation into related compounds revealed that modifications to the dibenzofuran structure could yield potent antibacterial agents. Compounds were tested against resistant strains of bacteria and demonstrated significant inhibition compared to traditional antibiotics . This suggests that further exploration of this compound could lead to novel therapeutic applications.
Research Findings
Research indicates that compounds containing the dioxaborolane moiety often exhibit enhanced reactivity in cross-coupling reactions and other synthetic pathways . This characteristic may be leveraged in the development of targeted therapies or as intermediates in drug synthesis.
Propriétés
Formule moléculaire |
C18H18BClO3 |
|---|---|
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2-(3-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-9-11(20)10-15-16(13)12-7-5-6-8-14(12)21-15/h5-10H,1-4H3 |
Clé InChI |
TXOOMABZJMJEBS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C4=CC=CC=C4O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















